Physicochemical properties of N-Methyloxetan-3-amine hydrochloride
Physicochemical properties of N-Methyloxetan-3-amine hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of N-Methyloxetan-3-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyloxetan-3-amine hydrochloride is a substituted oxetane derivative of increasing interest in medicinal chemistry and drug development. The oxetane ring is a desirable structural motif, often employed as a bioisostere for gem-dimethyl or carbonyl groups, which can favorably modulate physicochemical and pharmacokinetic properties. This guide provides a comprehensive overview of the core physicochemical properties of N-Methyloxetan-3-amine hydrochloride, offering both available data and field-proven methodologies for its characterization. Understanding these properties is critical for formulation development, analytical method design, and predicting the in vivo behavior of drug candidates incorporating this moiety.
Chemical Identity and Structure
N-Methyloxetan-3-amine hydrochloride is the salt formed from the reaction of the basic free amine, N-Methyloxetan-3-amine, with hydrochloric acid. This conversion to a hydrochloride salt is a common strategy in pharmaceutical development to enhance solubility and stability.
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IUPAC Name: N-Methyl-3-oxetanamine hydrochloride
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Synonyms: N-Methyloxetan-3-amine HCl, 3-(Methylamino)oxetane hydrochloride
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CAS Number: 1799412-41-1[1]
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Chemical Formula: C₄H₁₀ClNO
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Molecular Weight: 123.58 g/mol
The structural representation of the cation is provided below:
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. These properties influence everything from its synthesis and purification to its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Summary of Physicochemical Properties
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Significance in Drug Development |
| Physical Form | Colorless to Light yellow clear liquid | Solid | Impacts handling, formulation (solid dosage forms), and stability. |
| Molecular Weight | 87.12 g/mol | 123.58 g/mol | Influences diffusion rates and membrane permeability. |
| Boiling Point | 112.3 ± 33.0 °C (Predicted)[2] | Not applicable (decomposes) | Relevant for purification of the free base by distillation. |
| Melting Point | Not applicable | Data not available | A key indicator of purity and lattice energy. Important for pre-formulation studies. |
| pKa | 8.67 ± 0.20 (Predicted)[2] | Data not available | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |
| Solubility | Very Soluble (307 g/L at 25°C)[2] | Expected to be high in aqueous media | Critical for drug delivery and bioavailability. Hydrochloride salts are generally more water-soluble than their corresponding free bases. |
| LogP (XlogP) | -0.5 (Predicted)[3] | Not applicable | A measure of lipophilicity, which affects membrane permeability and protein binding. |
Experimental Protocols for Characterization
The following sections detail the standard methodologies for determining the key physicochemical properties of N-Methyloxetan-3-amine hydrochloride. The causality behind the choice of each experimental technique is explained to provide a deeper understanding.
Determination of Melting Point using Differential Scanning Calorimetry (DSC)
Rationale: The melting point is a fundamental thermal property that provides information on purity and the energy required to disrupt the crystal lattice. DSC is the preferred method over traditional melting point apparatus as it provides a more detailed thermal profile, including the enthalpy of fusion.
Step-by-Step Methodology:
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Accurately weigh 2-5 mg of N-Methyloxetan-3-amine hydrochloride into an aluminum DSC pan.
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Crimp the pan to ensure good thermal contact.
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Place the sample pan and an empty reference pan into the DSC cell.
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Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
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The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.
Diagram of DSC Workflow:
Caption: Workflow for Melting Point Determination by DSC.
Determination of pKa by Potentiometric Titration
Rationale: The pKa is a critical parameter as it dictates the charge state of the molecule at a given pH. For an amine hydrochloride, the pKa of the conjugate acid (the protonated amine) is determined. This value is essential for predicting its behavior in the gastrointestinal tract and its ability to permeate biological membranes. Potentiometric titration is a robust and accurate method for this determination.
Step-by-Step Methodology:
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Prepare a standard solution of N-Methyloxetan-3-amine hydrochloride of known concentration (e.g., 0.01 M) in water.
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Calibrate a pH electrode using standard buffers.
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Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
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Record the pH after each addition of the titrant.
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The pKa is determined from the half-equivalence point of the resulting titration curve.
Diagram of pKa Determination Logic:
Caption: Logical Flow for pKa Determination via Titration.
Determination of Aqueous Solubility
Rationale: Aqueous solubility is a key determinant of bioavailability for orally administered drugs. The hydrochloride salt is expected to have significantly higher aqueous solubility than the free base. A shake-flask method followed by HPLC quantification is a gold-standard technique.
Step-by-Step Methodology:
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Add an excess amount of N-Methyloxetan-3-amine hydrochloride to a known volume of purified water in a sealed vial.
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Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
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Filter the suspension to remove the undissolved solid.
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Dilute the resulting saturated solution with a suitable mobile phase.
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Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
Stability Profile
Hygroscopicity: Amine hydrochloride salts can be hygroscopic, meaning they tend to absorb moisture from the air. This can affect the physical and chemical stability of the compound. It is recommended to store N-Methyloxetan-3-amine hydrochloride in a tightly sealed container in a desiccator.[4]
Thermal Stability: As a salt, N-Methyloxetan-3-amine hydrochloride is expected to be more thermally stable than its free base. However, at elevated temperatures, it will likely decompose rather than boil.
pH Stability: The stability of the oxetane ring can be pH-dependent. It is generally stable under neutral and basic conditions but can be susceptible to ring-opening under strongly acidic conditions, especially at elevated temperatures.
Conclusion
References
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NextSDS. N-methyloxetan-3-amine hydrochloride — Chemical Substance Information. [Link]
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Acros Pharmatech. N-Methyloxetan-3-amine. [Link]
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PubChemLite. N-methyloxetan-3-amine (C4H9NO). [Link]
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Fisher Scientific. SAFETY DATA SHEET - Methylamine hydrochloride. [Link]
